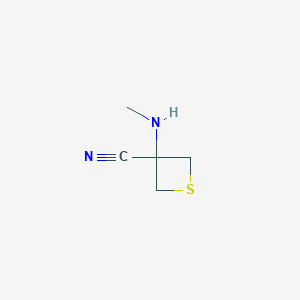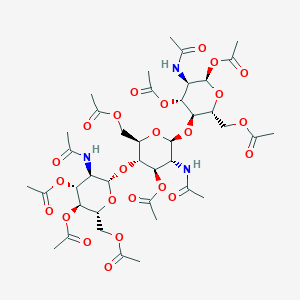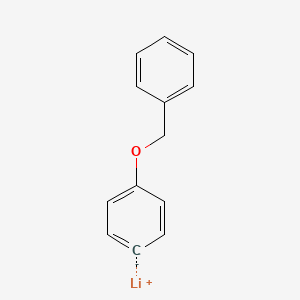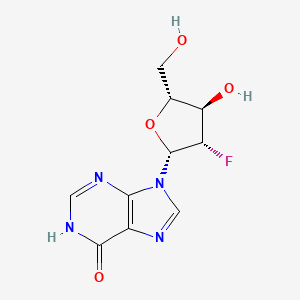
9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-1,9-dihydro-6H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-1,9-dihydro-6H-purin-6-one: is a fluorinated nucleoside analog. This compound is known for its significant bioactive properties, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-1,9-dihydro-6H-purin-6-one involves the direct fluorination of a guanosine nucleoside precursor. One method includes the fluorination of 2-N-acetyl-6-O-(4-nitrophenyl)ethyl-9-(3’,5’-di-O-trityl-2’-O-trifyl-beta-D-ribofuranosyl)guanine using [18F]KF/K.2.2.2 in DMSO at 85°C for 45 minutes .
Industrial Production Methods: The industrial production of this compound typically involves multi-step synthesis and purification processes. The crude product is often purified by column chromatography using a mixture of chloroform and ethyl acetate as the eluent .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic substitution reactions, particularly fluorination.
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions:
Fluorination: [18F]KF/K.2.2.2 in DMSO at elevated temperatures.
Purification: Column chromatography with chloroform and ethyl acetate.
Major Products:
- The primary product is the fluorinated nucleoside analog itself, which can be further modified for various applications.
Scientific Research Applications
Chemistry:
Biology:
- Studied for its selective toxicity towards T-cells, making it a potential candidate for targeted therapies .
Medicine:
- Investigated for its antiviral properties and potential use in cancer treatment .
- Used as a positron emission tomography (PET) imaging agent for T-cell activation .
Industry:
Mechanism of Action
The compound exerts its effects primarily through its incorporation into DNA, leading to the inhibition of DNA synthesis. It selectively targets T-cells due to its structural similarity to natural nucleosides, allowing it to be incorporated into the DNA of rapidly dividing cells. This incorporation disrupts DNA replication and induces apoptosis .
Comparison with Similar Compounds
- 2’-Deoxy-2’-fluoro-beta-D-arabinofuranosylguanine (F-AraG)
- 2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine (Cl-F-ara-A)
Uniqueness:
Properties
Molecular Formula |
C10H11FN4O4 |
|---|---|
Molecular Weight |
270.22 g/mol |
IUPAC Name |
9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H11FN4O4/c11-5-7(17)4(1-16)19-10(5)15-3-14-6-8(15)12-2-13-9(6)18/h2-5,7,10,16-17H,1H2,(H,12,13,18)/t4-,5+,7-,10-/m1/s1 |
InChI Key |
NRVOTDBYJXFINS-GQTRHBFLSA-N |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{5-[(2e,4s)-2-Imino-1,4-Dimethyl-6-Oxohexahydropyrimidin-4-Yl]thiophen-3-Yl}benzonitrile](/img/structure/B12846527.png)
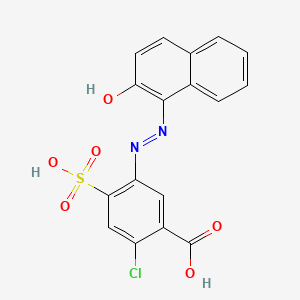
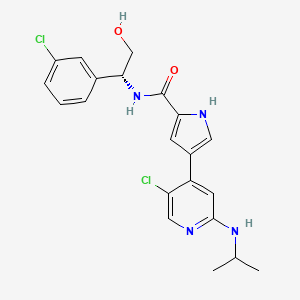
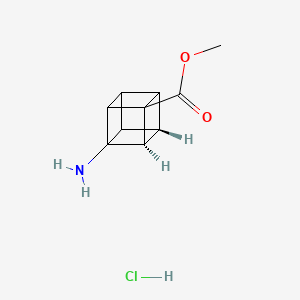
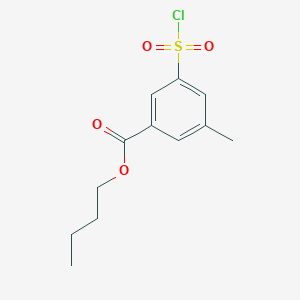
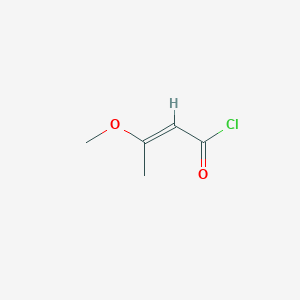
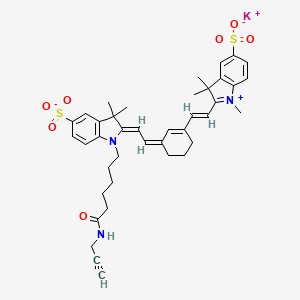
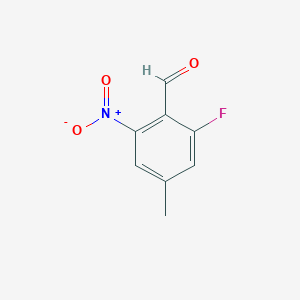
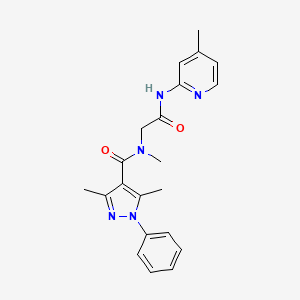
![Methyl [1,2,4]triazolo[1,5-a]pyrazine-8-carboxylate](/img/structure/B12846578.png)
